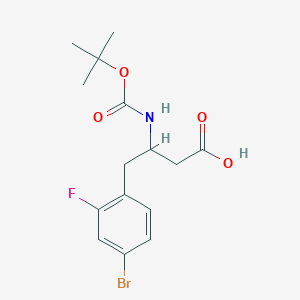
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. This unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The final step usually involves the formation of the butyric acid moiety through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc-protected amino group and the halogenated phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-4-(4-chloro-2-fluorophenyl)butyric Acid
- 3-(Boc-amino)-4-(4-bromo-2-chlorophenyl)butyric Acid
- 3-(Boc-amino)-4-(4-bromo-2-methylphenyl)butyric Acid
Uniqueness
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid is unique due to the specific combination of the Boc-protected amino group, the bromine atom, and the fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, which may not be present in similar compounds. The presence of both bromine and fluorine atoms can also influence the compound’s electronic and steric characteristics, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H19BrFNO4 |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
FQCQOJYBIIJXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



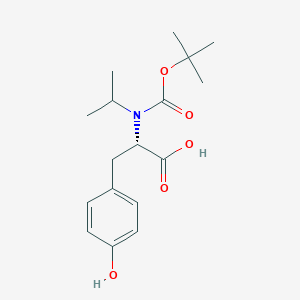
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)

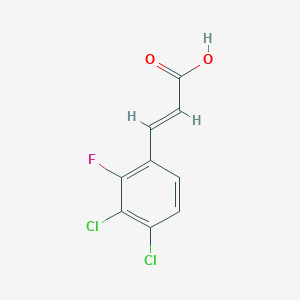
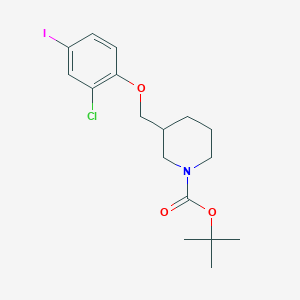
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
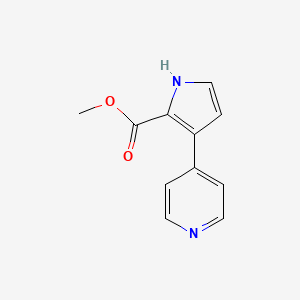
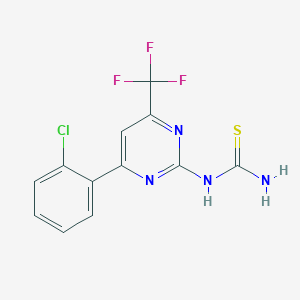
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
